molecular formula C16H25FN2O3S B2579752 1-(4-fluorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 953143-44-7

1-(4-fluorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2579752
CAS No.: 953143-44-7
M. Wt: 344.45
InChI Key: MJKYDUWYDCFPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule research compound featuring a methanesulfonamide core linked to a 4-fluorophenyl group and a 1-(2-methoxyethyl)piperidine moiety. This specific molecular architecture, incorporating both fluorinated aromatic and piperidine components, is characteristic of compounds investigated for central nervous system (CNS) target engagement . The structural design suggests potential for interaction with various neurological targets, as similar compounds containing piperidine and fluorophenyl elements have demonstrated research utility in studying dopamine and serotonin transporter systems . The inclusion of the methoxyethyl side chain on the piperidine nitrogen may influence the compound's physicochemical properties, potentially affecting parameters such as metabolic stability and blood-brain barrier permeability, which are critical considerations for neuropharmacology research . This product is provided exclusively for research purposes in laboratory settings, specifically For Research Use Only, and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to laboratory safety protocols and consult relevant scientific literature on analogous compounds for guidance on potential experimental applications and mechanisms of action .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O3S/c1-22-11-10-19-8-6-14(7-9-19)12-18-23(20,21)13-15-2-4-16(17)5-3-15/h2-5,14,18H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKYDUWYDCFPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Functional Groups Substituents Pharmacological Notes
Target Compound Piperidine Methanesulfonamide, 4-fluorophenyl 2-Methoxyethyl on piperidine Unknown activity; structural similarity to opioid receptor ligands
Parafluorobutyrfentanyl Piperidine Butanamide 4-fluorophenyl, phenethyl μ-opioid receptor agonist; controlled substance
4-Methoxybutyrylfentanyl Piperidine Butanamide 4-methoxyphenyl, phenethyl High lipophilicity; potent analgesic
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (Ortho-fluorofentanyl) Piperidine Propanamide 2-fluorophenyl, phenethyl Opioid activity; regulated under drug laws
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Piperazine Sulfonamide Bis(4-fluorophenyl)methyl High melting point (230°C); potential CNS applications

Structural Differences and Implications

  • Functional Groups: The target compound’s methanesulfonamide group distinguishes it from fentanyl analogs (e.g., parafluorobutyrfentanyl), which feature amide linkages.
  • Piperidine Substituents : The 2-methoxyethyl group on the piperidine ring may enhance solubility compared to phenethyl substituents in fentanyl derivatives. However, this could also diminish receptor affinity due to steric hindrance or reduced lipophilicity .
  • Aromatic Systems : The 4-fluorophenyl group is shared with parafluorobutyrfentanyl, suggesting possible overlap in target binding interactions. Fluorination typically enhances metabolic resistance and bioavailability .

Pharmacological and Toxicological Insights

  • Receptor Binding: While fentanyl analogs (e.g., W-18, parafluorobutyrfentanyl) act as μ-opioid receptor agonists, the target compound’s sulfonamide group may shift selectivity toward non-opioid targets, such as serotonin or sigma receptors .
  • Metabolism : Sulfonamides are prone to N-acetylation or oxidation, whereas amides (e.g., in fentanyls) undergo hydrolysis. This difference could lead to distinct metabolite profiles and toxicity risks .

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